molecular formula C14H13B B3212979 2-(Bromomethyl)-4'-methyl-1,1'-biphenyl CAS No. 1108187-28-5

2-(Bromomethyl)-4'-methyl-1,1'-biphenyl

Cat. No.: B3212979
CAS No.: 1108187-28-5
M. Wt: 261.16 g/mol
InChI Key: ZVASCQYXGAXYDU-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4'-methyl-1,1'-biphenyl (CAS 1108187-28-5) is a valuable biphenyl-based building block in organic synthesis and materials science research . With the molecular formula C 14 H 13 Br and a molecular weight of 261.16 g/mol, this compound features a bromomethyl group at the 2-position and a methyl group at the 4'-position of the biphenyl scaffold, making it a versatile intermediate for further functionalization . The reactive benzyl bromide moiety serves as a key handle for various coupling reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings, enabling the construction of more complex molecular architectures. Researchers utilize this compound in the development of advanced materials and as a key synthetic precursor in pharmaceutical research, particularly in the exploration of novel active compounds . As a standard practice, this product is recommended for storage in a cool, dry place, such as a 2-8°C refrigerator . This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-2-(4-methylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVASCQYXGAXYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 2 Bromomethyl 4 Methyl 1,1 Biphenyl

Reactions Involving the Bromomethyl Moiety

The primary mode of reaction for 2-(bromomethyl)-4'-methyl-1,1'-biphenyl involves the cleavage of the C-Br bond. The stability of the resulting benzylic carbocation intermediate, or the transition state in a concerted reaction, facilitates various transformations.

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this compound. It typically proceeds via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion. rsc.org The general scheme involves the formation of a new bond between the nucleophile and the benzylic carbon of the biphenyl (B1667301) structure.

Nitrogen nucleophiles, such as amines and piperazines, readily react with benzylic halides like this compound to form new carbon-nitrogen bonds. These alkylation reactions are fundamental in the synthesis of various biologically active compounds.

For example, a common reaction involves the N-alkylation of heterocyclic amines. In the synthesis of the antihypertensive drug Telmisartan, a key step is the alkylation of a complex benzimidazole (B57391) derivative, 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole, with a structurally similar compound, 4'-bromomethyl-2'-cyanobiphenyl. newdrugapprovals.org This reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylacetamide (DMA) in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate to neutralize the HBr formed. newdrugapprovals.orggoogle.com

Piperazine (B1678402) and its derivatives are another important class of nitrogen nucleophiles. organic-chemistry.orgmdpi.com Their reaction with this compound would yield N-substituted piperazine products, a common structural motif in pharmaceuticals. mdpi.com The reaction proceeds by nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the benzylic carbon.

Reactant 1NucleophileBaseSolventProduct
4'-Bromomethyl-2'-cyanobiphenyl2-n-Propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazolePotassium HydroxideAcetone2-Cyano-4'-[[2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl newdrugapprovals.org
4-Bromomethyl-2'-formylbiphenyl2-(1-Propyl)-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazolePotassium tert-butoxideDMA4'-[(2-n-Propyl-4-methyl-6-(1-methyl-imidazol-4-yl)-benzimidazol-1-yl)methyl]-biphenyl-2-carboxaldehyde google.com
This compound (representative)PiperazineK₂CO₃Acetonitrile1-((4'-Methyl-[1,1'-biphenyl]-2-yl)methyl)piperazine

Sulfur-based nucleophiles, particularly thiolates (RS⁻), are highly effective for substitution reactions with benzylic halides due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmasterorganicchemistry.com Thiols can be deprotonated by a base to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the bromomethyl group in an SN2 reaction. libretexts.org

A notable application is the reaction with 2-aminothiophenol (B119425) or its derivatives. The thiol group in 2-aminothiophenol can react with the bromomethyl group to form a thioether. This is a key step in the synthesis of various benzothiazole (B30560) derivatives, which are known for their diverse biological activities. nih.govorgsyn.org For instance, the reaction of a bromomethyl biphenyl compound with a thiol can be achieved under basic conditions to yield the corresponding thioether product. A facile method for the bromomethylation of thiols using paraformaldehyde and HBr has also been developed, producing bromomethyl sulfides that are valuable synthetic building blocks. nih.gov

Reactant 1NucleophileBaseSolventProduct
This compound (representative)2-MercaptobenzothiazoleSodium Hydride (NaH)DMF2-(((4'-Methyl-[1,1'-biphenyl]-2-yl)methyl)thio)benzo[d]thiazole
General Alkyl HalideThiol (R-SH)Base (e.g., NaH)Aprotic SolventAlkyl Thioether (R-S-R') masterorganicchemistry.com
Various ThiolsParaformaldehyde/HBrN/AAcetic Acidα-Bromomethyl sulfides nih.gov

Oxygen nucleophiles such as alkoxides and phenoxides can also displace the bromide from this compound to form ethers. Phenols, being weakly acidic, are typically treated with a base like sodium hydroxide or potassium carbonate to generate the more nucleophilic phenoxide anion before reaction.

This O-alkylation reaction is a standard method for ether synthesis. For example, reacting this compound with a substituted phenol (B47542) in the presence of a base like K₂CO₃ in a solvent such as acetone or DMF would yield the corresponding aryl ether. These ether linkages are important in the structure of many complex organic molecules.

Reactant 1NucleophileBaseSolventProduct
This compound (representative)4-MethoxyphenolK₂CO₃DMF2-((4-Methoxyphenoxy)methyl)-4'-methyl-1,1'-biphenyl
This compound (representative)Sodium MethoxideN/AMethanol (B129727)2-(Methoxymethyl)-4'-methyl-1,1'-biphenyl

The reaction of this compound with a tertiary amine leads to the formation of a quaternary ammonium (B1175870) salt (QAS). This classic SN2 reaction, known as the Menschutkin reaction, involves the direct alkylation of the tertiary amine by the benzylic halide. The product is a salt in which the nitrogen atom is bonded to four organic groups, carrying a permanent positive charge that is balanced by the bromide counter-ion. rsc.org These compounds often exhibit properties as surfactants or antimicrobial agents.

Reactant 1Nucleophile (Tertiary Amine)SolventProduct (Quaternary Ammonium Salt)
This compoundTrimethylamineAcetonitrile(4'-Methyl-[1,1'-biphenyl]-2-yl)methyl]trimethylammonium bromide
This compoundN-MethyldiethanolamineTHF2,2'-((4'-Methyl-[1,1'-biphenyl]-2-yl)methyl)azanediyl)bis(ethan-1-ol) bromide

The role of this compound and its analogs as alkylating agents is crucial in multistep syntheses of complex molecules, particularly pharmaceuticals. anaxlab.com The biphenylmethyl moiety serves as a key structural scaffold that is introduced into a target molecule via the reactive bromomethyl group.

A prominent example is the synthesis of Angiotensin II receptor antagonists, a class of drugs known as "sartans." rjpbcs.com In the synthesis of Telmisartan, an intermediate such as methyl 4'-(bromomethyl)-biphenyl-2-carboxylate is used to alkylate the nitrogen atom of a benzimidazole ring system. google.comnih.gov This key C-N bond-forming step assembles the core structure of the final drug molecule. newdrugapprovals.orgbeilstein-journals.org The reaction is typically performed using a base like potassium hydroxide in a solvent like acetone, achieving good yields and providing a convergent route to the complex target. google.com

Alkylating AgentSubstrate to be AlkylatedProductTherapeutic Class
Methyl 4'-(bromomethyl)-biphenyl-2-carboxylate google.com2-n-Propyl-4-methyl-6-(1-methyl benzimidazole-2-yl)benzimidazoleMethyl-4'-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]-methyl] biphenyl-2-carboxylate (Telmisartan precursor)Antihypertensive google.com
4'-Bromomethyl-2'-cyanobiphenyl newdrugapprovals.org2-n-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl) benzimidazole4'-[[2-n-Propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]-[1,1']-biphenyl-2-carbonitrile (Telmisartan precursor)Antihypertensive newdrugapprovals.org

Organometallic Reactions

The bromomethyl group of this compound is a versatile handle for various organometallic transformations. As a benzylic bromide, it exhibits high reactivity, facilitating the formation of several key organometallic intermediates.

Formation of Grignard Reagents and Organolithium Compounds

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (4'-methyl-[1,1'-biphenyl]-2-yl)methylmagnesium bromide. rsc.orgorganic-chemistry.org This reaction involves the insertion of magnesium into the carbon-bromine bond. It is crucial to maintain anhydrous conditions, as the highly reactive Grignard reagent will readily react with water in an acid-base reaction. acs.org

The resulting organometallic compound is a potent nucleophile and a strong base. A significant side reaction in Grignard reagent formation is Wurtz-type homocoupling, where the reagent reacts with the starting benzylic bromide. This leads to the formation of the dimer, 1,2-bis(4'-methyl-[1,1'-biphenyl]-2-yl)ethane. acs.orgwikipedia.org

Similarly, organolithium compounds can be prepared. Reaction with lithium metal in a suitable solvent like THF or hexane (B92381) results in the formation of (4'-methyl-[1,1'-biphenyl]-2-yl)methyllithium. This reagent is even more reactive and basic than its Grignard counterpart. An alternative route involves halogen-metal exchange, for instance, by treating the benzylic bromide with an alkyllithium reagent such as n-butyllithium.

Table 1: Synthesis of Organometallic Reagents

Reagent Type Reactants Typical Solvent Key Considerations
Grignard Reagent This compound, Mg metal Anhydrous Diethyl Ether or THF Requires inert, anhydrous conditions to prevent quenching and side reactions. rsc.orgacs.org
Organolithium This compound, Li metal Anhydrous Hexane or THF Highly reactive; requires strict anhydrous and anaerobic conditions.
Palladium-Catalyzed Coupling Reactions Utilizing the Bromomethyl Group (e.g., Sonogashira, Heck)

While the classic Sonogashira and Heck reactions typically involve the coupling of sp²-hybridized carbons (aryl or vinyl halides), the sp³-hybridized carbon of the benzylic bromide in this compound can participate in related palladium-catalyzed cross-coupling reactions.

Sonogashira-Type Coupling: A direct coupling of benzylic bromides with terminal alkynes is challenging under standard Sonogashira conditions. However, recent advancements have enabled an efficient palladium-catalyzed cross-coupling of benzylic bromides with pre-formed lithium acetylides. rsc.org This reaction proceeds rapidly at room temperature and demonstrates high functional group tolerance, providing a direct route to synthesize benzylic alkynes from precursors like this compound. rsc.org

Heck-Type Reactions: The intermolecular Heck reaction of alkyl halides, particularly those with β-hydrogens like benzylic bromides, has been a significant challenge in organic synthesis. The first example involving a benzyl (B1604629) halide was reported by Heck himself, reacting benzyl chloride with methyl acrylate. nih.gov More recently, facile palladium-catalyzed intramolecular Heck reactions of secondary benzylic bromides have been developed, proceeding via an SN2-type oxidative addition mechanism. rsc.org While less common, intermolecular variants for the benzylation of olefins using benzyl halides have also been established, suggesting that this compound could potentially couple with activated alkenes under specific palladium-catalyzed conditions. nih.gov

Table 2: Plausible Palladium-Catalyzed Reactions of the Bromomethyl Group

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Sonogashira-Type Lithium Acetylide Pd Catalyst Benzylic Alkyne rsc.org
Heck-Type Activated Alkene (e.g., methyl acrylate) Pd(OAc)₂, Base Substituted Alkene nih.gov

Radical Reactions and Transformations

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate the (4'-methyl-[1,1'-biphenyl]-2-yl)methyl radical. This can be initiated by radical initiators, light, or electrochemical reduction.

Once formed, this benzylic radical can undergo several transformations. A common pathway is dimerization, leading to the formation of 1,2-bis(4'-methyl-[1,1'-biphenyl]-2-yl)ethane, the same product observed in Wurtz-type coupling during Grignard synthesis. Another potential fate is hydrogen atom abstraction from the solvent or another hydrogen donor, which would result in the reduction of the bromomethyl group to a methyl group, yielding 2,4'-dimethyl-1,1'-biphenyl.

The synthesis of this compound often proceeds via a radical mechanism itself. The free-radical bromination of the precursor, 2,4'-dimethyl-1,1'-biphenyl, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light, selectively brominates the benzylic methyl position over the aromatic ring.

Reactions Involving Other Functional Groups on the Biphenyl Scaffold (if applicable through derivatization)

The reactivity of this compound can be expanded by first converting the bromomethyl group into other functional groups, which can then undergo further transformations.

Oxidation Reactions (e.g., to Carboxylic Acids, Aldehydes)

The bromomethyl group can be a precursor to both aldehydes and carboxylic acids.

To Aldehydes: Direct oxidation of the bromomethyl group to an aldehyde can be achieved using methods like the Kornblum oxidation (using dimethyl sulfoxide, DMSO) or the Sommelet reaction (using hexamine).

To Carboxylic Acids: A two-step sequence is commonly employed. First, the bromide is displaced by a cyanide ion (e.g., using NaCN) to form the corresponding nitrile, (4'-methyl-[1,1'-biphenyl]-2-yl)acetonitrile. Subsequent acid- or base-catalyzed hydrolysis of the nitrile group yields (4'-methyl-[1,1'-biphenyl]-2-yl)acetic acid. stackexchange.com

Additionally, the 4'-methyl group on the other phenyl ring can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., hot KMnO₄ or HNO₃), leading to derivatives like 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid. libretexts.org

Table 3: Plausible Oxidation Reactions on Derivatized Scaffolds

Starting Group Reagents (Example) Intermediate Product Final Product

Reduction Reactions (e.g., to Alcohols)

Reduction reactions can target the bromomethyl group or functional groups introduced through derivatization.

Reduction of the Bromomethyl Group: The C-Br bond can be reduced to a C-H bond, converting the bromomethyl group to a methyl group. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation (H₂, Pd/C). organic-chemistry.org

Reduction of Derivatives: If the bromomethyl group is first converted to an aldehyde or a carboxylic acid as described above, these functionalities can be readily reduced. For instance, (4'-methyl-[1,1'-biphenyl]-2-yl)acetic acid can be reduced to 2-(4'-methyl-[1,1'-biphenyl]-2-yl)ethanol using a strong reducing agent like LiAlH₄. orgsyn.org Similarly, the corresponding aldehyde can be reduced to the same primary alcohol using a milder reagent like sodium borohydride (B1222165) (NaBH₄).

Table 4: Plausible Reduction Reactions

Group to be Reduced Reagents (Example) Product
-CH₂Br LiAlH₄ or H₂, Pd/C -CH₃ (yielding 2,4'-dimethyl-1,1'-biphenyl) organic-chemistry.org
-COOH (on derivative) LiAlH₄ -CH₂OH (a primary alcohol) orgsyn.org
-CHO (on derivative) NaBH₄ -CH₂OH (a primary alcohol)

Strategies for Selective Functionalization

The chemical architecture of this compound offers two primary loci for chemical modification: the reactive bromomethyl group at the 2-position and the aromatic rings themselves. Strategic manipulation of reaction conditions and reagents allows for selective derivatization at these sites.

Regioselectivity in the derivatization of this compound is primarily concerned with directing reactions to either the benzylic bromide or the aromatic rings.

The bromomethyl group is the most reactive site for nucleophilic substitution. This reactivity is characteristic of benzylic halides, which can undergo both SN1 and SN2 reactions. The choice of nucleophile and reaction conditions can be used to selectively introduce a wide variety of functional groups at this position. For instance, reaction with nucleophiles such as amines, alkoxides, or thiolates will preferentially occur at the benzylic carbon, displacing the bromide ion. The reaction rate and mechanism (SN1 vs. SN2) can be influenced by the solvent polarity and the nature of the nucleophile. libretexts.org For example, a strong, unhindered nucleophile in a polar aprotic solvent would favor an SN2 pathway, leading to inversion of configuration if the carbon were chiral.

Functionalization of the aromatic rings typically requires more forcing conditions, such as those employed in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The inherent directing effects of the existing substituents (the methyl and bromomethylphenyl groups) will govern the position of substitution. The 4'-methyl group is an ortho-, para-directing activator, while the 2-(bromomethyl)phenyl group is a deactivating ortho-, para-director. Therefore, electrophilic substitution would be expected to occur on the ring bearing the methyl group, primarily at the positions ortho to the methyl group (3' and 5' positions).

Metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, offer another avenue for regioselective functionalization. snnu.edu.cnumontreal.canih.gov To achieve this, one of the aromatic rings would first need to be halogenated to introduce a suitable handle for the cross-coupling reaction. The position of this halogenation would again be directed by the existing substituents. Subsequent cross-coupling with a variety of partners (e.g., boronic acids, organozinc reagents) would then introduce new substituents at a specific position on the biphenyl core.

A summary of potential regioselective reactions is presented in the table below.

Reactive SiteReaction TypeReagents/ConditionsExpected Product
Benzylic BromideNucleophilic SubstitutionNu: (e.g., R-NH₂, R-O⁻, R-S⁻)2-(Nuc-methyl)-4'-methyl-1,1'-biphenyl
Aromatic Ring (4'-methyl substituted)Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, H₂SO₄)Halogenated or sulfonated biphenyl derivative
Aromatic RingMetal-Catalyzed Cross-Coupling1. Halogenation (e.g., NBS) 2. Pd or Ni catalyst, Coupling PartnerAryl- or alkyl-substituted biphenyl derivative

The synthesis of chiral derivatives from this compound can be approached through two main strategies: creating a stereocenter at the benzylic carbon or inducing axial chirality (atropisomerism) in the biphenyl system.

Synthesis of Chiral Benzylic Derivatives:

The benzylic carbon of the bromomethyl group can be transformed into a stereocenter through nucleophilic substitution with a chiral nucleophile or by using a chiral catalyst. The reaction of this compound with a chiral amine, for example, would lead to the formation of a diastereomeric mixture of chiral amines, which could potentially be separated.

Alternatively, a stereoconvergent cross-coupling reaction could be employed. For instance, nickel-catalyzed Negishi reactions of racemic benzylic bromides with achiral organozinc reagents in the presence of a chiral ligand have been shown to produce enantioenriched products. nih.gov This approach could be adapted to this compound to synthesize chiral products with a new carbon-carbon bond at the benzylic position.

Synthesis of Atropisomeric Chiral Derivatives:

Atropisomerism arises from hindered rotation around the C-C single bond connecting the two phenyl rings. nih.gov For this compound, the presence of substituents at the 2 and 4' positions does not create a sufficiently high barrier to rotation for stable atropisomers to exist at room temperature. However, the introduction of bulky groups at the ortho positions (2' and/or 6') can restrict this rotation, leading to the formation of stable, separable atropisomers.

The bromomethyl group serves as a convenient handle for introducing such bulky substituents. For example, a nucleophilic substitution reaction with a sterically demanding nucleophile could be the first step. Subsequent derivatization at the 2'-position via a directed ortho-metalation followed by quenching with an electrophile would introduce the necessary steric hindrance to create stable atropisomers. The synthesis of axially chiral biaryls through such central-to-axial chirality transfer has been reported. nih.gov

The synthesis of axially chiral biphenols has been achieved through oxidative kinetic resolution catalyzed by bioinspired peptide-phosphonium salts, a method that could potentially be adapted for biphenyl systems bearing a bromomethyl group. acs.org Furthermore, transition-metal-catalyzed asymmetric C-H functionalization reactions provide a powerful tool for the atroposelective synthesis of biaryls. snnu.edu.cnmdpi.com

Below is a table outlining potential strategies for stereoselective synthesis.

Chirality TypeStrategyApproachExample Reagents/Catalysts
Central ChiralityDiastereoselective SubstitutionReaction with a chiral nucleophileChiral amines, chiral alkoxides
Central ChiralityStereoconvergent Cross-CouplingNickel-catalyzed Negishi reaction with a chiral ligand(S)-isoquinoline-oxazoline ligands nih.gov
Axial Chirality (Atropisomerism)Introduction of Steric HindranceDerivatization of the bromomethyl group and a 2'-positionBulky nucleophiles, organolithium reagents, electrophiles
Axial Chirality (Atropisomerism)Asymmetric CatalysisAtroposelective C-H functionalization or kinetic resolutionChiral palladium or rhodium catalysts, chiral phosphonium (B103445) salts snnu.edu.cnacs.org

Advanced Analytical Characterization Techniques for 2 Bromomethyl 4 Methyl 1,1 Biphenyl and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in the structural elucidation and purity assessment of organic compounds. For 4'-(bromomethyl)-2-methyl-1,1'-biphenyl and its derivatives, techniques such as NMR, IR, Mass Spectrometry, and Raman Spectroscopy provide critical information about their molecular structure and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR are instrumental in confirming the identity and structure of biphenyl (B1667301) derivatives. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

For the related compound, 4-(bromomethyl)biphenyl , the ¹H NMR spectrum, recorded on a 399.65 MHz instrument in CDCl₃, shows distinct signals. chemicalbook.com The benzylic protons of the bromomethyl group (-CH₂Br) typically appear as a singlet, while the aromatic protons resonate in the downfield region, showing complex splitting patterns due to coupling. chemicalbook.com

A predicted ¹H NMR spectrum for 4-Bromomethyl-2-cyanobiphenyl in DMSO-d₆ shows a singlet for the -CH₂ protons at approximately 4.79 ppm. ichemical.com The aromatic protons appear as a multiplet between 7.55 and 7.68 ppm, with a triplet at 7.77 ppm and a doublet at 7.93 ppm, corresponding to the complex aromatic system of the biphenyl rings. ichemical.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-methyl-1,1'-biphenyl , the methyl carbon appears at approximately 21.1 ppm. rsc.org The aromatic carbons resonate in the range of 126.9 to 141.2 ppm. rsc.org In the case of 4-(bromomethyl)biphenyl , the introduction of the bromine atom causes a downfield shift for the attached carbon.

Table 1: Representative ¹H NMR Chemical Shift Data for Biphenyl Derivatives

Compound Solvent Proton Chemical Shift (ppm)
4-(Bromomethyl)biphenyl chemicalbook.com CDCl₃ -CH₂Br 4.529
Aromatic H 7.350 - 7.570
4-Bromomethyl-2-cyanobiphenyl (Predicted) ichemical.com DMSO-d₆ -CH₂ 4.79 (s, 2H)
Aromatic H 7.55 - 7.68 (m, 6H)
Aromatic H 7.77 (t, J=7.2 Hz, 1H)

Table 2: Representative ¹³C NMR Chemical Shift Data for Biphenyl Derivatives

Compound Solvent Carbon Chemical Shift (ppm)
4-Methyl-1,1'-biphenyl rsc.org CDCl₃ -CH₃ 21.1
Aromatic C 126.9, 127.0, 128.7, 129.5, 137.0, 138.4, 141.2

| 4-Bromo-1,1'-biphenyl rsc.org | CDCl₃ | Aromatic C | 121.6, 127.0, 127.7, 128.8, 128.9, 131.9, 140.0, 140.2 |

Quantitative NMR (qNMR) can be employed to determine the purity of 4'-(bromomethyl)-2-methyl-1,1'-biphenyl. By integrating the signals of the analyte against a certified internal standard of known concentration and purity, the absolute purity of the target compound can be calculated. The presence of impurities would be indicated by extra peaks in the spectrum. For instance, a supplier of 4'-(bromomethyl)-2-methyl-1,1'-biphenyl reports a purity of >98%, which can be verified using this method. anaxlab.com

Infrared (IR) Spectroscopy (ATR-IR)

IR spectroscopy is used to identify the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) technique is a common sampling method. For biphenyl derivatives, characteristic absorption bands are observed.

For the related compound 4-(bromomethyl)biphenyl , an FTIR spectrum is available. nih.gov Key vibrational bands would include C-H stretching from the aromatic rings and the methyl group, C=C stretching within the aromatic rings, and the C-Br stretching frequency.

Spectra for the derivative 4'-Bromomethyl-2-cyanobiphenyl are available via ATR-IR. spectrabase.com One would expect to see the characteristic nitrile (C≡N) stretch in addition to the biphenyl and bromomethyl group vibrations.

Table 3: Typical IR Absorption Bands for Biphenyl Derivatives

Functional Group Vibration Type Approximate Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100 - 3000
Alkyl C-H Stretching 3000 - 2850
Aromatic C=C Stretching 1600 - 1450
C-Br Stretching 690 - 550

Mass Spectrometry (MS) (e.g., GC-MS, ESI-MS/MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like biphenyl derivatives. A GC-MS spectrum is available for the isomer 4-(bromomethyl)-1,1'-biphenyl . nih.gov The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information.

For less volatile or thermally labile derivatives, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is often used. A liquid chromatography-mass spectrometry (LC-MS) method has been developed for the related starting material, 4-bromomethyl-2-cyano biphenyl , demonstrating the applicability of this technique for quantitative analysis. researchgate.net

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for identifying non-polar bonds. The biphenyl ring system gives rise to characteristic Raman signals.

Spectra for biphenyl and its chloro-derivatives show common features at approximately 3065, 1600, 1280, 1030, and 1000 cm⁻¹. researchgate.net Subtle shifts in these peaks can be used to distinguish between isomers. researchgate.net For the derivative 4'-Bromomethyl-2-cyanobiphenyl , a Raman spectrum is available, which would show characteristic peaks for the biphenyl rings, the C-Br bond, and the cyano group. spectrabase.com

Table 4: Characteristic Raman Shifts for Biphenyl Derivatives

Compound/Group Approximate Raman Shift (cm⁻¹) Reference
Biphenyl ~1280 (Ring breathing) researchgate.net
Biphenyl ~1600 (C=C stretch) researchgate.net
2-chlorobiphenyl ~1297 researchgate.net

Chromatographic Analysis

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of 2-(Bromomethyl)-4'-methyl-1,1'-biphenyl and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and impurity profiling of non-volatile organic compounds. ijprajournal.com In the context of pharmaceutical manufacturing, HPLC is frequently used to detect and quantify structurally related impurities, including brominated biphenyl compounds, in active pharmaceutical ingredients (APIs). ijpsonline.com For instance, methods developed for sartans, a class of antihypertensives, are capable of detecting impurities like 2-Cyano-4'-bromomethyl biphenyl at trace levels. innovareacademics.inijpsdronline.com

The principle involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to flow out of the column at different rates. A detector records the separated components as they elute.

A typical HPLC method for a related compound, 2-cyano-4'-bromomethyl biphenyl, was developed to quantify it as a genotoxic impurity in irbesartan. researchgate.net The method was validated according to International Conference on Harmonisation (ICH) guidelines, demonstrating its specificity, sensitivity, linearity, and accuracy. innovareacademics.inresearchgate.net Such methods are crucial for ensuring that the levels of potentially harmful impurities are below established safety thresholds. ijprajournal.comijpsonline.com The limit of detection (LOD) and limit of quantification (LOQ) for the impurity were found to be 0.167 µg/g and 0.506 µg/g, respectively, highlighting the method's sensitivity. innovareacademics.inresearchgate.net

Table 1: Example HPLC Conditions for Analysis of a Related Bromomethyl Biphenyl Impurity innovareacademics.inresearchgate.net

ParameterCondition
Column Kromasil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 3.2):Acetonitrile (60:40 v/v)
Flow Rate 1.5 mL/min
Detector UV at 258 nm
Column Temperature 40 °C
Injection Volume 30 µL
Diluent Acetonitrile

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While specific GC methods for this compound are not detailed in the provided context, the analysis of related polybrominated biphenyls (PBBs) offers significant insights. umich.edu

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with a stationary phase lining the column. For halogenated compounds like brominated biphenyls, an electron-capture detector (ECD) is highly effective due to its sensitivity to electronegative atoms like bromine. umich.edu

Studies on various PBBs have shown that the ECD response generally increases with the degree of bromination. umich.edu However, the response can also vary significantly based on the position of the bromine substituents on the biphenyl rings. umich.edu For instance, isomers with bromine substitution on a single ring may exhibit an enhanced response compared to those with the same number of bromines split between both rings. umich.edu These principles would apply to the GC analysis of this compound, allowing for its separation and sensitive detection.

X-ray Diffraction (XRD) for Solid-State Structure Determination

Crystal structure analysis provides fundamental information about the solid-state form of a compound. It reveals the contents of the asymmetric unit (Z'), which is the smallest unique part of the unit cell from which the entire crystal is generated by symmetry operations. semanticscholar.org While a specific crystal structure for this compound was not found, analysis of related structures, such as derivatives used in further syntheses, provides a template for understanding its likely solid-state characteristics. nih.gov The crystal structure reveals not only the molecular conformation but also how molecules pack together in the lattice. ornl.gov

Table 2: Example Crystallographic Data Parameters for a Biphenyl Compound

ParameterDescriptionExample Value
Crystal System The symmetry system of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)a = 10.5, b = 5.8, c = 15.2; β = 95.5°
Volume (ų) The volume of the unit cell.955
Z The number of molecules per unit cell.4

In this compound, the bromomethyl group at the 2-position creates significant steric hindrance, which would be expected to induce a substantial twist between the phenyl rings. Studies on related molecules, such as 2-methylbiphenyl, show a dihedral angle of approximately 63°. westmont.edu In contrast, 4,4'-dimethylbiphenyl, which lacks ortho-substituents, has a more planar conformation with a dihedral angle of about 31°. westmont.edu The fluorescence wavelength of biphenyl molecules has been shown to correlate with the dihedral angle, providing a spectroscopic method for estimating this structural feature. westmont.edu

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. ornl.gov For organic molecules like this compound, these are typically dominated by weak forces. Van der Waals interactions are the primary forces responsible for holding the molecules together in the solid state.

Additionally, other subtle interactions can play a significant role in directing the crystal packing. These can include C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron-rich π-system of a phenyl ring on a neighboring molecule. The presence and geometry of substituents, such as the bromine atom and methyl group, will influence these interactions, ultimately determining the final crystal structure and its physical properties. ornl.gov

Thermal Analysis Techniques

Thermal analysis techniques are a group of methods used to measure the physical and chemical properties of a substance as a function of temperature or time. These techniques are crucial in the characterization of materials like this compound and its derivatives, providing valuable information about their thermal stability, phase transitions, and purity. The most common thermal analysis techniques include Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is particularly useful for determining the melting point, enthalpy of fusion, and heat capacity of a material. TGA, on the other hand, measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition temperatures.

Determination of Melting Behavior and Heat Capacity

The melting behavior and heat capacity of this compound and its derivatives are critical parameters for their synthesis, purification, and application. The melting point is a key indicator of purity, while heat capacity data is essential for understanding the thermodynamic properties of these compounds.

The melting points of this compound and several of its derivatives have been reported by various chemical suppliers. This data, while not providing a complete thermal profile, offers a fundamental physical property for these compounds.

Melting Points of this compound and Its Derivatives
Compound NameCAS NumberMelting Point (°C)
This compound927911-71-5Data not available
4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile114772-54-2125 - 128
Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate114772-38-2Data not available

Theoretical and Computational Chemistry Studies of 2 Bromomethyl 4 Methyl 1,1 Biphenyl

Mechanistic Investigations of Reaction Pathways

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and the calculation of energy barriers.

Free Energy Profile Calculations

Free energy profile calculations are a cornerstone of mechanistic studies, providing a quantitative description of the energy changes that occur as reactants are converted into products. researchgate.netresearchgate.netbrehm-research.de For 2-(bromomethyl)-4'-methyl-1,1'-biphenyl, such calculations can elucidate the thermodynamics and kinetics of its reactions, for instance, in nucleophilic substitution reactions where the bromine atom is displaced.

A typical free energy profile maps the Gibbs free energy of the system against a reaction coordinate, which represents the progress of the reaction. The profile reveals the relative energies of reactants, products, intermediates, and transition states. Density Functional Theory (DFT) is a common method for these calculations, often paired with a suitable basis set and solvation model to simulate realistic reaction conditions. researchgate.net

Table 1: Illustrative Free Energy Data for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-)

SpeciesRelative Gibbs Free Energy (kcal/mol)
Reactants (Biphenyl + Nu-)0.0
Transition State+22.5
Products (Substituted Biphenyl (B1667301) + Br-)-15.0

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of free energy profile calculations.

Transition State Analysis

The transition state is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for a reaction to proceed. The analysis of the transition state structure provides valuable information about the geometry and electronic nature of this fleeting species.

Computational methods can be used to locate and characterize transition states. This involves finding a first-order saddle point on the potential energy surface, where the structure has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. For this compound, analyzing the transition state of a substitution reaction would reveal the extent of bond breaking (C-Br) and bond formation (C-Nu) at the energetic peak of the reaction.

Kinetic Analysis of Reaction Rates

The free energy of activation (ΔG‡), determined from the free energy profile, is directly related to the reaction rate constant (k) through the Eyring equation, a cornerstone of transition state theory. nih.gov By calculating ΔG‡, computational chemists can predict how fast a reaction involving this compound will proceed under specific conditions.

Furthermore, kinetic analysis can be extended to investigate the influence of various factors, such as solvent effects and substituent effects, on the reaction rate. For example, comparing the calculated rate constants for reactions in different solvents can provide insights into the role of solvation in stabilizing or destabilizing the transition state.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. Theoretical and computational methods offer a deep dive into the electronic properties of this compound, allowing for predictions of its chemical behavior.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Hartree-Fock theory or Density Functional Theory (DFT), can provide a wealth of information about the electronic structure of this compound. bu.edu These calculations can determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential.

The calculated molecular electrostatic potential (MEP) map, for instance, can visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show an electron-deficient region around the carbon atom bonded to the bromine, indicating its susceptibility to nucleophilic attack.

Table 2: Illustrative Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of quantum chemical calculations.

Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. bu.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the LUMO is expected to be localized primarily on the σ* anti-bonding orbital of the C-Br bond. In a reaction with a nucleophile, the interaction between the HOMO of the nucleophile and the LUMO of the biphenyl derivative would be the dominant electronic interaction leading to the reaction. The energy of the LUMO can be correlated with the molecule's ability to accept electrons, and thus its reactivity as an electrophile. A lower LUMO energy generally implies a higher reactivity towards nucleophiles.

Solvation Thermodynamics of this compound

Solubility Prediction and Experimental Measurement

No experimental data or predictive modeling studies on the solubility of this compound in various solvents were found in the reviewed literature.

Intermolecular Interactions in Solutions

Information regarding the specific intermolecular forces, such as van der Waals forces, dipole-dipole interactions, or potential halogen bonding, between this compound and solvent molecules is not available.

Conformational Analysis and Molecular Dynamics Simulations of this compound

While the conformational analysis of the parent biphenyl molecule and its other derivatives is a well-studied area, no specific computational studies, including molecular dynamics simulations, focusing on the rotational barriers, dihedral angle preferences, and dynamic behavior of this compound have been published. Such studies are crucial for understanding its three-dimensional structure and flexibility, which are influenced by the steric hindrance of the ortho-bromomethyl group.

Q & A

Q. What are the most effective synthetic routes for 2-(Bromomethyl)-4'-methyl-1,1'-biphenyl?

The compound is typically synthesized via Pd-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling, to assemble the biphenyl core. Bromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. For example, similar bromomethyl derivatives (e.g., Methyl 4'-bromomethyl biphenyl-2-carboxylate) are synthesized by brominating pre-functionalized biphenyl intermediates . Purification often involves column chromatography or recrystallization to isolate high-purity products.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the biphenyl backbone and bromomethyl group (δ4.3δ \sim4.3 ppm for -CH2_2Br). Aromatic protons typically appear between δ7.27.8δ \sim7.2-7.8 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths and angles, particularly the C-Br bond (~1.9–2.0 Å) and biphenyl torsion angles .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C14_{14}H13_{13}Br: ~260.1 g/mol) .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Debromination : The bromomethyl group may undergo elimination under basic conditions. Mitigation involves using inert atmospheres and avoiding strong bases.
  • Oxidation : The methyl group on the biphenyl ring can oxidize to a carbonyl. Antioxidants like BHT or low-temperature reactions are employed .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The -CH2_2Br moiety acts as a versatile electrophile in nucleophilic substitutions (e.g., forming C-N bonds with amines) or as a precursor for Suzuki coupling after conversion to a boronic ester. Its reactivity is compared to chloromethyl analogs, where bromine’s lower electronegativity enhances leaving-group ability . Computational studies (DFT) can predict activation energies for these reactions .

Q. What role does this compound play in synthesizing angiotensin II receptor blockers?

Biphenyl bromomethyl derivatives serve as intermediates for tetrazole-containing drugs (e.g., Losartan analogs). The bromomethyl group is displaced by tetrazole rings via nucleophilic substitution, enabling interactions with the angiotensin II receptor’s hydrophobic pocket. In silico docking studies (e.g., using PDB ID: 4YAY) validate these interactions .

Q. How can computational methods predict the compound’s stability and biological interactions?

  • Molecular Dynamics (MD) : Simulates conformational stability in solvent environments (e.g., water vs. DMSO).
  • Docking Studies : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization is hindered by the flexible biphenyl core and bromine’s bulkiness. Strategies include:

  • Co-crystallization : Using rigid co-formers (e.g., 1,2-diiodoperfluorobenzene) to stabilize the lattice.
  • Low-Temperature Data Collection : Reduces thermal motion artifacts. SHELXPRO software aids in refining twinned or low-resolution datasets .

Data Contradiction Analysis

Q. Why do reported yields for bromomethyl biphenyl syntheses vary across studies?

Discrepancies arise from:

  • Catalyst Systems : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2/ligand combinations affect Suzuki coupling efficiency .
  • Purification Methods : HPLC vs. column chromatography impacts recovery rates .
  • Radical Bromination Conditions : NBS efficiency varies with light source intensity (UV vs. visible light) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.